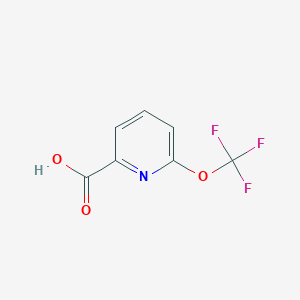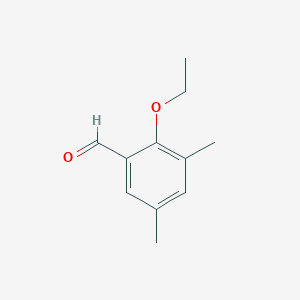![molecular formula C12H21N3 B1392535 (Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1242903-47-4](/img/structure/B1392535.png)
(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Overview
Description
“(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is a chemical compound with the empirical formula C10H17N3 and a molecular weight of 179.26 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound is NCC1(CC1)CN(C©=C2)N=C2C . This indicates that the compound contains a cyclopropylmethyl group attached to a 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine group .Physical And Chemical Properties Analysis
This compound is a solid . It has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Cytotoxic Activity and Tumor Cell Research
The compound has shown significance in the field of cancer research, particularly in evaluating cytotoxic properties. Studies have demonstrated that certain tridentate bipyrazolic compounds exhibit notable cytotoxic effects on tumor cell lines, such as mastocytome murine (P815) and carcinoma of human larynx (Hep) cell lines. The cytotoxicity levels, measured by the concentration required to induce 50% lysis (IC50), were significantly pronounced, especially against the P815 cell line. The cytotoxic activity was found to strongly depend on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).
Biological Activity and Potential Therapeutic Applications
The compound's derivatives have been extensively studied for their biological activities. A series of 3,5-dimethyl-1H-pyrazole derivatives demonstrated promising antibacterial activity against various bacterial species. These studies are crucial for the development of new therapeutic agents, especially in addressing antibiotic resistance issues (Al-Smaisim, 2012).
Chemistry of Chelating Agents and Metal Complexes
The compound plays a significant role in the synthesis of chelating agents and metal complexes. The reactions involving the condensation of specific pyrazoles with various amines result in compounds that have been used to create metal complexes with unique structural and magnetic properties. These complexes have applications in various fields, including catalysis and material science (Driessen, 2010).
Synthesis of Heterocyclic Compounds and Drug Discovery
The compound is pivotal in synthesizing various heterocyclic compounds, a crucial aspect of drug discovery and development. These heterocyclic compounds, especially those containing the pyrazole moiety, have shown a wide range of biological activities. Their potential as anticancer, antibacterial, and antifungal agents is particularly noteworthy, indicating their significance in medicinal chemistry (Titi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-4-15-10(3)12(9(2)14-15)8-13-7-11-5-6-11/h11,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNBNSNKMRICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)

![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)
